molecular formula C17H21N5O2 B2669338 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2415569-55-8

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide

Numéro de catalogue B2669338
Numéro CAS: 2415569-55-8
Poids moléculaire: 327.388
Clé InChI: CQBKKNGHVBXKNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit promising results in various scientific research studies.

Mécanisme D'action

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide inhibits the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of cyclic nucleotide signaling pathways, which play a key role in various cellular processes. By inhibiting the activity of PDE10A, this compound can modulate these signaling pathways and potentially slow down the progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide is its high selectivity for PDE10A, which minimizes off-target effects. This compound also has good pharmacokinetic properties, which make it suitable for use in various preclinical and clinical studies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain disease models.

Orientations Futures

There are several potential future directions for the study of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide. One potential application is in the treatment of Huntington's disease, which is a neurodegenerative disorder that is characterized by the loss of striatal neurons. This compound has been shown to improve striatal function in animal models of Huntington's disease, and further studies are needed to determine its potential therapeutic benefits.
Another potential application for this compound is in the treatment of schizophrenia. PDE10A has been implicated in the pathophysiology of schizophrenia, and this compound has been shown to improve cognitive function in animal models of this disorder. Further studies are needed to determine its potential therapeutic benefits in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of PDE10A, which plays a key role in various cellular processes. This compound has exhibited promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic benefits in humans.

Méthodes De Synthèse

The synthesis of 5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide involves the reaction of 5,6-dimethyl-4-chloropyrimidine with 6-morpholin-4-ylpyridin-3-ylmethanol in the presence of a base. The product is then subjected to further reactions to obtain the final compound.

Applications De Recherche Scientifique

5,6-Dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to inhibit the activity of a specific enzyme, which is involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Propriétés

IUPAC Name

5,6-dimethyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-13(2)20-11-21-16(12)17(23)19-10-14-3-4-15(18-9-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKKNGHVBXKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CN=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.